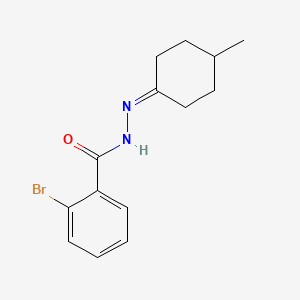
2-bromo-N'-(4-methylcyclohexylidene)benzohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-bromo-N'-(4-methylcyclohexylidene)benzohydrazide, also known as BHBr, is a chemical compound that has recently gained attention in the scientific community due to its potential applications in the field of medicinal chemistry. BHBr is a brominated derivative of benzohydrazide, which is a class of compounds that have been found to possess a wide range of biological activities, including anti-inflammatory, antitumor, and antimicrobial properties.
Scientific Research Applications
2-bromo-N'-(4-methylcyclohexylidene)benzohydrazide has been found to exhibit a wide range of biological activities, including anti-inflammatory, antitumor, and antimicrobial properties. Several studies have investigated the potential use of 2-bromo-N'-(4-methylcyclohexylidene)benzohydrazide as a therapeutic agent for various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. 2-bromo-N'-(4-methylcyclohexylidene)benzohydrazide has also been shown to possess neuroprotective properties, making it a promising candidate for the treatment of neurodegenerative disorders.
Mechanism of Action
The mechanism of action of 2-bromo-N'-(4-methylcyclohexylidene)benzohydrazide is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways that are involved in the development and progression of various diseases. 2-bromo-N'-(4-methylcyclohexylidene)benzohydrazide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme that is involved in the production of pro-inflammatory cytokines. 2-bromo-N'-(4-methylcyclohexylidene)benzohydrazide has also been found to modulate the activity of certain proteins that are involved in the regulation of cell growth and proliferation.
Biochemical and Physiological Effects:
2-bromo-N'-(4-methylcyclohexylidene)benzohydrazide has been found to exhibit a wide range of biochemical and physiological effects. In vitro studies have shown that 2-bromo-N'-(4-methylcyclohexylidene)benzohydrazide can inhibit the growth and proliferation of cancer cells, reduce the production of pro-inflammatory cytokines, and protect neurons from oxidative stress. In vivo studies in animal models have also shown that 2-bromo-N'-(4-methylcyclohexylidene)benzohydrazide can reduce the growth of tumors, improve cognitive function, and protect against neurodegeneration.
Advantages and Limitations for Lab Experiments
One of the main advantages of 2-bromo-N'-(4-methylcyclohexylidene)benzohydrazide is its relatively simple synthesis method, which makes it easy to produce in large quantities for use in lab experiments. 2-bromo-N'-(4-methylcyclohexylidene)benzohydrazide is also relatively stable and has a long shelf life, which makes it a convenient compound to work with. However, one of the limitations of 2-bromo-N'-(4-methylcyclohexylidene)benzohydrazide is its limited solubility in water, which can make it difficult to use in certain experiments.
Future Directions
There are several future directions for research on 2-bromo-N'-(4-methylcyclohexylidene)benzohydrazide. One area of interest is the development of more potent derivatives of 2-bromo-N'-(4-methylcyclohexylidene)benzohydrazide that can exhibit even stronger biological activity. Another area of interest is the investigation of the potential use of 2-bromo-N'-(4-methylcyclohexylidene)benzohydrazide in combination with other therapeutic agents for the treatment of various diseases. Finally, more research is needed to fully understand the mechanism of action of 2-bromo-N'-(4-methylcyclohexylidene)benzohydrazide and its potential applications in the field of medicinal chemistry.
Synthesis Methods
The synthesis of 2-bromo-N'-(4-methylcyclohexylidene)benzohydrazide involves the reaction of 4-methylcyclohexanone with benzohydrazide in the presence of bromine. The reaction proceeds through the formation of an intermediate, which is subsequently treated with hydrochloric acid to yield the final product. The yield of 2-bromo-N'-(4-methylcyclohexylidene)benzohydrazide is reported to be around 60-70%, and the compound can be purified by recrystallization.
properties
IUPAC Name |
2-bromo-N-[(4-methylcyclohexylidene)amino]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17BrN2O/c1-10-6-8-11(9-7-10)16-17-14(18)12-4-2-3-5-13(12)15/h2-5,10H,6-9H2,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGRNQOHVPNOBRD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(=NNC(=O)C2=CC=CC=C2Br)CC1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17BrN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-bromo-N'-(4-methylcyclohexylidene)benzohydrazide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-methyl-6-({4-[4-methyl-5-(1H-1,2,4-triazol-1-ylmethyl)-4H-1,2,4-triazol-3-yl]piperidin-1-yl}carbonyl)pyridine](/img/structure/B5683185.png)
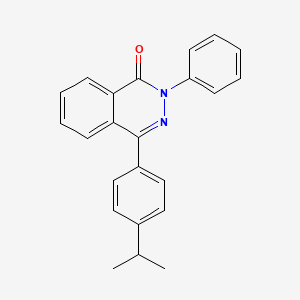
![5-[4-(methylthio)phenyl]-3-(tetrahydrofuran-3-yl)-1,2,4-oxadiazole](/img/structure/B5683206.png)
![4-chloro-3-{5-[(2,5-dioxo-1-phenyl-4-imidazolidinylidene)methyl]-2-furyl}benzoic acid](/img/structure/B5683212.png)
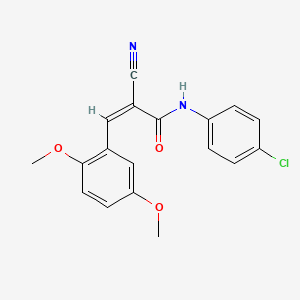
![2-(dimethylamino)-2-(4-fluorophenyl)-N-{[5-(3-methoxyphenyl)-3-isoxazolyl]methyl}acetamide](/img/structure/B5683229.png)
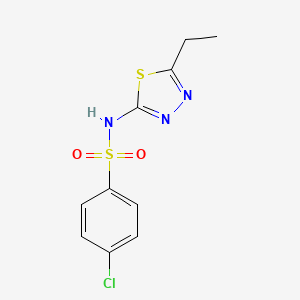
![{(1R)-4-amino-1-[(3,3-diphenyl-1-piperidinyl)carbonyl]butyl}amine dihydrochloride](/img/structure/B5683234.png)
![2-[5-[(dimethylamino)methyl]-1-(2,3-dimethylphenyl)-1H-1,2,4-triazol-3-yl]acetamide](/img/structure/B5683240.png)
![4,5-dimethyl-N-[(4-phenyltetrahydro-2H-pyran-4-yl)methyl]-2-furamide](/img/structure/B5683254.png)
![1,1'-[1-(4-aminophenyl)-2,5-dimethyl-1H-pyrrole-3,4-diyl]diethanone](/img/structure/B5683262.png)
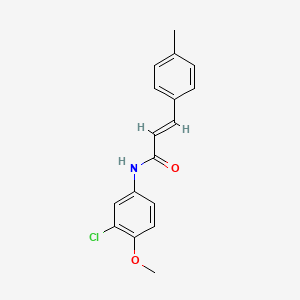
![2-propyl-N-[2-(1H-1,2,4-triazol-1-yl)benzyl]-1,3-thiazole-4-carboxamide](/img/structure/B5683287.png)
![3-[5-(1H-imidazol-1-ylmethyl)-4-methyl-4H-1,2,4-triazol-3-yl]-1-(3-thienylacetyl)piperidine](/img/structure/B5683295.png)